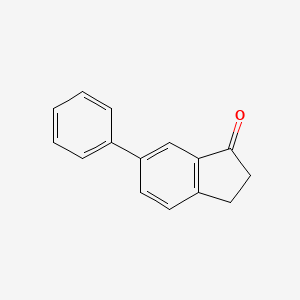
6-phenyl-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
“6-phenyl-2,3-dihydro-1H-inden-1-one” is an organic compound with the formula C9H8O . It is a derivative of indane, which is a colorless liquid hydrocarbon .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 .Applications De Recherche Scientifique
Structural Analysis and Chemical Properties
Structural Characteristics of 6-phenyl-2,3-dihydro-1H-inden-1-one Derivatives The 2,3-dihydro-1H-indene ring system, a core structure in this compound derivatives, has been noted for its planarity and stable conformation. Studies reveal the ring's inclination with respect to the phenyl ring, contributing to its unique structural characteristics. These molecular structures are further stabilized through intermolecular interactions, such as C—H⋯O hydrogen bonds and C—H⋯π interactions, crucial for their chemical stability and potential reactivity (Ali et al., 2010).
Synthetic Methodologies and Chemical Reactions
Synthesis of this compound Derivatives Efficient synthetic methodologies for creating this compound derivatives have been developed, highlighting the versatility and reactivity of these compounds. For instance, a method using Ni-catalyzed intramolecular hydroacylation demonstrates the potential of these compounds in organic synthesis, offering a pathway to synthesize various substituted α-lidene-2,3-dihydro-1H-inden-1-ones with good yields and selectivity (Yang, Jin, & Yamamoto, 2012).
Catalytic Applications The compounds have also been used in catalytic processes, such as dynamic kinetic resolution (DKR) of secondary alcohols. This showcases their potential role as catalysts or co-catalysts in complex organic transformations, offering insights into their versatility in chemical reactions (Shimomura et al., 2015).
Biological Activities and Applications
Antimicrobial Properties The antimicrobial activity of this compound derivatives has been a focal point of research. Studies demonstrate that these compounds exhibit antibacterial and antifungal properties, indicating their potential as therapeutic agents. For instance, certain derivatives show significant activity against Gram-negative and Gram-positive bacteria, as well as fungal organisms, highlighting their broad-spectrum antimicrobial potential (Swamy et al., 2019).
Biological Synthesis and Evaluation Further exploration into the biological synthesis and evaluation of these compounds reveals their potential in addressing health challenges. For example, derivatives have been synthesized and evaluated against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, demonstrating their relevance in combating infectious diseases (Kumar et al., 2013).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which are structurally similar to 6-phenyl-2,3-dihydro-1h-inden-1-one, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . It is plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
6-phenyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15-9-8-12-6-7-13(10-14(12)15)11-4-2-1-3-5-11/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLPDNBBNZQPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methylamine](/img/structure/B2617314.png)
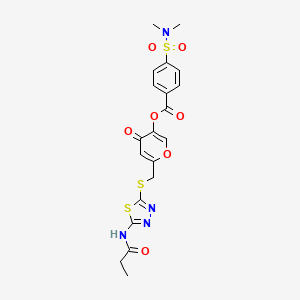
![2-[(3-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2617318.png)

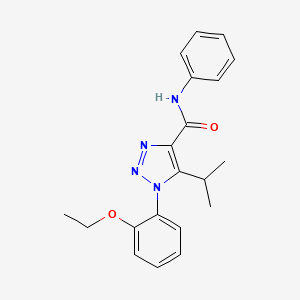

![N1-benzyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2617325.png)
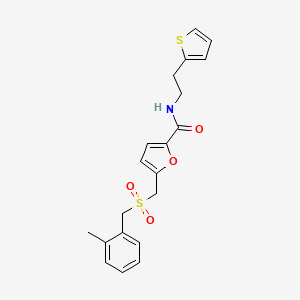
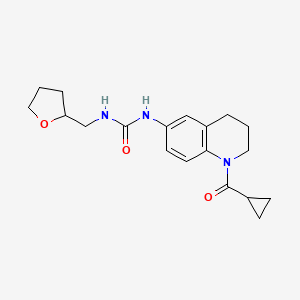
![N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2617328.png)
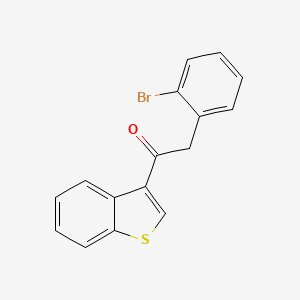
![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2617333.png)

